molecular formula C10H6F3N B1314843 3-(Trifluoromethyl)quinoline CAS No. 25199-76-2

3-(Trifluoromethyl)quinoline

Cat. No.: B1314843
CAS No.: 25199-76-2
M. Wt: 197.16 g/mol
InChI Key: GNURDPNECHIYFK-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)quinoline is a heterocyclic aromatic compound featuring a quinoline backbone substituted with a trifluoromethyl (-CF₃) group at the 3-position. The quinoline scaffold is prominent in medicinal chemistry due to its presence in natural alkaloids and pharmaceuticals . The introduction of a trifluoromethyl group enhances lipophilicity, metabolic stability, and electronic properties, making it valuable in drug design and materials science . This compound is synthesized via methods such as Suzuki-Miyaura cross-coupling or transition-metal-catalyzed reactions, enabling structural diversification .

Chemical Reactions Analysis

3-(Trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium and copper salts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Antibacterial Activity

3-(Trifluoromethyl)quinoline exhibits notable antibacterial properties. It inhibits bacterial growth through mechanisms similar to those of other quinolones, such as interference with DNA gyrase.

Table 1: Antibacterial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli8 µg/mL
This compoundS. aureus16 µg/mL

Anticancer Activity

Research indicates that this compound possesses potent anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.

Case Study : In a study involving the MCF-7 breast cancer cell line, treatment with this compound resulted in an IC50 value of approximately 25.72 ± 3.95 μM.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-725.72Induction of apoptosis
A54930.5Inhibition of cell proliferation

Cellular Effects

Studies indicate that this compound can increase the production of reactive oxygen species and lipid peroxidation in cells, affecting cell signaling pathways and gene expression.

Agrochemicals

The compound has potential applications in agrochemicals due to its herbicidal activity against key weeds in cereal crops like wheat. Its unique chemical structure allows for effective targeting of specific biological pathways in plants.

Chemical Synthesis

This compound serves as a crucial building block in the synthesis of more complex fluorinated compounds. It can undergo various chemical reactions including:

  • Oxidation : Formation of quinoline N-oxides.
  • Reduction : Conversion into dihydroquinoline derivatives.
  • Substitution : Nucleophilic substitution reactions where the trifluoromethyl group can be replaced by other functional groups.
  • Cross-Coupling Reactions : Utilized to introduce various substituents onto the quinoline ring.

Material Science

In material science, this compound is explored for its potential in the production of liquid crystals and dyes due to its unique optical properties imparted by the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)quinoline involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes, leading to antibacterial and antineoplastic effects. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, increasing its potency and efficacy .

Comparison with Similar Compounds

Positional Isomers: 2- vs. 3-(Trifluoromethyl)quinoline

The position of the trifluoromethyl group significantly influences biological and chemical properties:

  • 2-(Trifluoromethyl)quinoline: Found in antimalarial agents like mefloquine, the 2-CF₃ group enhances bioactivity by modulating electron density and steric effects . Synthesis often involves nickel- or copper-catalyzed reactions .
  • This compound: Exhibits distinct reactivity in rhodium-promoted C–H bond activation, forming mixtures of isomers (2-, 4-, 6-, and 7-quinolinyl) due to steric and electronic factors . This positional isomer is also utilized in c-Met kinase inhibitors, where substitution at the 3-position improves selectivity and potency .

Key Differences :

Property 2-(Trifluoromethyl)quinoline This compound
Bioactivity Antimalarial (e.g., mefloquine) Anticancer (e.g., c-Met inhibitors)
Synthetic Accessibility Nickel/copper catalysis Suzuki-Miyaura cross-coupling
Electronic Effects Moderate electron-withdrawing Stronger electron modulation

Substituent Effects: Trifluoromethyl vs. Other Functional Groups

  • Nitro vs. Trifluoromethyl: In skin sensitization studies, 8-nitroquinoline derivatives (e.g., compound 278) are more reactive than 8-amino analogs (e.g., compound 33) due to the nitro group’s electron-withdrawing nature, which promotes electrophilic interactions with proteins .
  • Halogenated Derivatives: 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline (CAS 1701-27-5) combines halogen and CF₃ groups for enhanced pesticidal activity, demonstrating synergistic effects on target binding .

Multi-Substituted Derivatives

Trisubstituted quinolines with CF₃ groups exhibit enhanced potency:

  • 3,5,7-Trisubstituted Quinolines: Compound 21b (3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline) inhibits c-Met kinase with IC₅₀ <1 nM, demonstrating superior pharmacokinetics and tumor suppression in vivo .

Physicochemical Properties

The trifluoromethyl group impacts solubility and stability:

  • Lipophilicity: this compound (LogP ~5.7) is more lipophilic than 3-phenylquinoline (LogP ~3.5), enhancing membrane permeability .
  • Crystal Structure: 3-(3,5-Bis(trifluoromethyl)phenyl)quinoline crystallizes in a monoclinic system (space group P21/n), with CF₃ groups inducing steric hindrance .

Biological Activity

3-(Trifluoromethyl)quinoline is a fluorinated derivative of quinoline, which has garnered attention in recent years for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in the fields of antibacterial, antiviral, and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and imparts unique chemical properties. The trifluoromethyl group is known to increase lipophilicity and metabolic stability, which are critical factors for drug development.

This compound exhibits its biological effects through several mechanisms:

  • Inhibition of Protein Synthesis : It has been shown to specifically target the 80S ribosome of the malaria parasite Plasmodium falciparum, inhibiting protein synthesis and exerting schizonticidal effects.
  • Enzyme Interaction : The compound interacts with various enzymes such as purine nucleoside phosphorylase and lactate dehydrogenase, influencing cellular metabolism and reactive oxygen species production .

Antibacterial Activity

This compound has demonstrated significant antibacterial properties. It inhibits bacterial growth through mechanisms similar to other quinolones, including interference with DNA gyrase .

Table 1: Antibacterial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli8 µg/mL
This compoundS. aureus16 µg/mL

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.

  • Case Study : In a study involving the MCF-7 breast cancer cell line, treatment with this compound resulted in an IC50 value of approximately 25.72 ± 3.95 μM, indicating effective cytotoxicity .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-725.72Induction of apoptosis
A54930.5Inhibition of cell proliferation

Antiviral Activity

The compound has also been explored for its antiviral properties, particularly against RNA viruses. Preliminary studies suggest that it may inhibit viral replication through interference with viral polymerases.

Toxicity Studies

Toxicity assessments using zebrafish embryo models have indicated that while some derivatives are potent growth inhibitors, they also exhibit varying levels of toxicity . For example, certain derivatives showed increased cell death rates compared to controls.

Table 3: Toxicity Data in Zebrafish Models

CompoundToxicity LevelObservations
Ethyl 4-trifluoro-3-hydroxy-3-(quinolin-2-ylmethyl)butanoateModerateIncreased apoptosis
Trifluoro-3-(isoquinolin-1-yl)-2-(thiophen-2-yl)propan-2-olHighSignificant lethality at high doses

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound reveals its absorption, distribution, metabolism, and excretion (ADME) characteristics are influenced by its fluorinated structure. It is transported across cell membranes via specific transporters, affecting its bioavailability and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(trifluoromethyl)quinoline, and what safety precautions are critical during synthesis?

Methodological Answer: The synthesis of this compound typically involves cyclization reactions. A widely used method employs polyphosphoric acid (PPA) to facilitate intramolecular cyclization of intermediates like N-(2-alkyl-1-aryl-3-oxo-4,4,4-trifluorobutenyl)-1-naphthylamines, yielding trifluoromethyl-substituted quinolines . Another approach uses gold-catalyzed cyclization of trifluoromethylated propargyl-amines, which is efficient and regioselective . Safety measures include:

  • Use of chemically resistant PPE (e.g., nitrile gloves, face shields) to handle corrosive reagents like PPA.
  • Proper ventilation to avoid inhalation of toxic fumes (e.g., trifluoromethyl intermediates).
  • Training in emergency protocols (e.g., eye wash stations, neutralization of acid spills) as outlined in safety data sheets .

Q. How does pH and ionic strength affect the solubility of this compound in aqueous systems?

Methodological Answer: The solubility of this compound is pH-dependent due to its weakly basic quinoline core. Under acidic conditions (pH < 3) , protonation of the nitrogen atom increases water solubility via salt formation. At neutral to alkaline pH , the compound becomes less soluble, requiring co-solvents like DMSO or surfactants (e.g., SDS) to stabilize colloidal suspensions . Ionic strength also modulates solubility: high salt concentrations (e.g., NaCl > 1M) can reduce solubility via the "salting-out" effect, necessitating solubility enhancement strategies such as micellar encapsulation .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : ¹⁹F NMR is critical for confirming the presence and position of the trifluoromethyl group (δ ≈ -60 to -70 ppm) .
  • High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used for purity assessment .
  • Mass spectrometry (HRMS) : Electrospray ionization (ESI) or electron impact (EI) modes validate molecular ion peaks and fragmentation patterns .

Q. What biological activities are associated with this compound derivatives?

Methodological Answer: The trifluoromethyl group enhances lipophilicity and metabolic stability, making these derivatives valuable in medicinal chemistry. Examples include:

  • Antimalarial agents : Derivatives like tafenoquine target Plasmodium vivax by inhibiting hemozoin formation .
  • γ-Secretase inhibitors : Compounds such as ELND006 (Bristol-Myers Squibb) have been studied for Alzheimer’s disease, though clinical trials highlighted dose-dependent toxicity .
  • Anticancer probes : Quinoline scaffolds interact with DNA topoisomerases or kinase domains, though structure-activity relationships (SAR) require optimization of substituent positions .

Advanced Research Questions

Q. How can regioselective synthesis of this compound be achieved using asymmetric catalysis?

Methodological Answer: Regioselective synthesis is enabled by chiral phosphoric acids (e.g., TRIP) or Zn(OTf)₂ catalysts. For example, Zn(OTf)₂ promotes cyclization of diarylmethanol derivatives with >90% regioselectivity for the 4-aryl-3-(trifluoromethyl)quinoline product . Asymmetric induction is further enhanced by tuning steric bulk in the catalyst, as demonstrated in the synthesis of ELND007, a pyrazoloquinoline derivative .

Q. How should researchers resolve contradictions in reported yields for trifluoromethylquinoline synthesis?

Methodological Answer: Discrepancies in yields often arise from reaction conditions (e.g., solvent purity, temperature gradients) or substrate variability (e.g., electron-donating/withdrawing groups on precursors). To address this:

  • Replicate reactions using controlled anhydrous conditions (e.g., molecular sieves in DCM) .
  • Perform kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps .
  • Compare byproduct profiles via LC-MS to detect competing pathways (e.g., over-cyclization) .

Q. What advanced analytical methods are used to study trifluoromethylquinoline-protein interactions?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Measures binding kinetics (ka/kd) between quinoline derivatives and targets like γ-secretase .
  • X-ray crystallography : Resolves binding modes (e.g., ELND006 in complex with Aβ peptides; PDB ID 5QQ) .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Q. How does the trifluoromethyl group influence the metabolic stability of quinoline-based drug candidates?

Methodological Answer: The CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes due to its strong electron-withdrawing effect. Stability studies in hepatocyte assays show:

  • Increased half-life (t₁/₂) compared to non-fluorinated analogs.
  • Resistance to Phase I oxidation, as confirmed by metabolite profiling (LC-QTOF) .
  • However, the group may enhance Phase II glucuronidation, requiring structural masking (e.g., prodrug strategies) .

Q. What strategies mitigate degradation of this compound under UV light or oxidative conditions?

Methodological Answer:

  • Photostability : Use amber glassware and UV stabilizers (e.g., benzotriazoles) during storage .
  • Oxidative resistance : Incorporate electron-rich substituents (e.g., methoxy groups) at the 6- or 8-positions to delocalize radical intermediates .
  • Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC-UV .

Properties

IUPAC Name

3-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N/c11-10(12,13)8-5-7-3-1-2-4-9(7)14-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNURDPNECHIYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476008
Record name 3-(Trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25199-76-2
Record name 3-(Trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Iodoquinoline (13.65 g, 53.5 mmol), cuprous iodide (21.12, 111 mmol), potassium fluoride (7.11 g, 122 mmol), and methyl 2-chloro-2,2-difluoroacetate (23 ml, 216 mmol) in dimethylforamide (200 ml) was placed into a preheated oil bath at 120° C. After stirring for 6 h, the solution was diluted water and extracted with diethyl ether. The combined organic extracts were dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was flash chromatographed with 99:1, 49:1, 24:1, 23:2, 9:1, and 4:1 hexane:ethyl acetate as the eluant to afford 3.89 g (37% yield) of 3-(trifluoromethyl)quinoline. Method [7] retention time 4.67 min by HPLC (M+ 198).
Quantity
13.65 g
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reactant
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[Compound]
Name
cuprous iodide
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111 mmol
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reactant
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7.11 g
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reactant
Reaction Step One
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23 mL
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reactant
Reaction Step One
Quantity
200 mL
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solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

3-(Trifluoromethyl)quinoline
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3-(Trifluoromethyl)quinoline

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